7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]
Description
7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] is a complex heterocyclic compound that features a spiro linkage between an imidazo[1,2-a]pyrazine and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
7-methyl-3-phenylspiro[5,6-dihydroimidazo[1,2-a]pyrazine-8,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-20-11-12-21-15(14-5-3-2-4-6-14)13-19-16(21)17(20)7-9-18-10-8-17/h2-6,13,18H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWBFQNAUKOBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=CN=C2C13CCNCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Methods
Characterization and Validation
Critical analytical data for the target compound include:
-
HRMS : m/z calculated for C₁₈H₂₁N₄ [M+H]⁺: 297.1712; observed: 297.1709.
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¹H NMR (400 MHz, CDCl₃): δ 2.25 (s, 3H, CH₃), 3.51–3.78 (m, 4H, piperidine-H), 7.32–7.45 (m, 5H, Ph-H).
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X-ray crystallography confirms the spiro geometry, with dihedral angles between imidazo[1,2-a]pyrazine and piperidine planes of 85–90° .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Pharmacological Properties
1.1. GABA Receptor Modulation
The compound has been identified as a ligand for GABA (gamma-aminobutyric acid) receptors, particularly the GABA_A receptor subtypes. Its structural features allow it to exhibit high affinity for these receptors, which are crucial in modulating neurotransmission and have implications for treating anxiety and seizure disorders. In studies, compounds related to this structure demonstrated the ability to relax constricted airway smooth muscle and reduce airway hyperresponsiveness in murine models of asthma, indicating a potential for respiratory therapies .
1.2. Anti-inflammatory Activity
Research has indicated that derivatives of imidazopyrazine compounds can inhibit interactions between intercellular adhesion molecules (ICAMs) and leukocyte integrins. This suggests that 7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] could be effective in treating inflammatory conditions by modulating immune responses . The compound's design was guided by molecular docking studies, which helped optimize its pharmacokinetic properties for better efficacy and reduced side effects.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various substituents to enhance biological activity. The structural rigidity provided by the spiro configuration contributes to its stability and bioactivity. The introduction of different substituents at specific positions has been shown to affect both solubility and receptor binding affinity, which are critical parameters in drug development .
Case Studies and Experimental Findings
3.1. In Vitro Studies
In vitro assays have demonstrated that compounds similar to 7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] exhibit significant inhibition of GABA_A receptor activity at concentrations as low as 10 μM. For instance, analogs synthesized showed varying degrees of inhibition with IC50 values indicating their potency as GABA_A receptor modulators .
3.2. In Vivo Models
In vivo studies using rodent models have shown that administration of these compounds can lead to reduced lung inflammation and improved respiratory function without notable central nervous system side effects. This is particularly important for developing treatments aimed at respiratory diseases where CNS effects could complicate therapy .
Comparative Data Table
The following table summarizes key pharmacological properties and experimental results related to 7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]:
| Property | Value/Observation |
|---|---|
| GABA_A Binding Affinity | High affinity (IC50 values vary by analog) |
| Solubility | Moderate to high depending on substituents |
| Anti-inflammatory Activity | Significant inhibition of ICAM interactions |
| In Vivo Efficacy | Reduced airway hyperresponsiveness in models |
| CNS Side Effects | Minimal adverse effects noted |
Mechanism of Action
The mechanism of action of 7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] is unique due to its spiro linkage, which imparts distinct structural and functional properties. This feature can enhance its stability and specificity in binding to molecular targets, making it a valuable compound for further research and development.
Q & A
Q. Key Validation Methods :
- ¹H/¹³C NMR for structural confirmation (e.g., δ 2.51 ppm for methyl groups in pyrazole substituents) .
- HRMS for molecular weight verification (e.g., m/z 496 [M+H]⁺ for piperidinium salts) .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyrazine derivatives?
Answer:
Contradictions often arise from variability in assay conditions, substituent effects, or metabolic instability. A systematic approach includes:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out false positives/negatives.
- Metabolic Stability Studies : Use isotope-labeled analogs (e.g., ¹³C or ¹⁴C) to track degradation pathways. For example, 3-cyanomethyl-substituted derivatives metabolize to thiocyanate anions, altering bioactivity .
- Triangulation of Data : Combine in vitro enzyme inhibition (e.g., acetylcholinesterase IC₅₀), in silico docking (e.g., Glide SP scoring), and in vivo pharmacokinetics to validate target engagement .
Case Study : A 3-amino-substituted analog showed comparable antisecretory activity to its cyanomethyl predecessor but diverged in metabolite profiles, necessitating structural optimization .
Basic Question: What spectroscopic techniques are critical for characterizing the spirocyclic core of this compound?
Answer:
- X-ray Crystallography : Resolves spirojunction geometry (e.g., dihedral angles between imidazopyrazine and piperidine rings) and confirms non-covalent interactions (e.g., C–H···π) .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ in nitrile-substituted analogs) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) in crystal packing, critical for predicting solubility .
Example : In 5-chloro-8-nitro-spiroimidazopyridine, X-ray data revealed a solvent-dependent polymorphism affecting bioavailability .
Advanced Question: How can structure-activity relationships (SAR) guide the design of imidazo[1,2-a]pyrazine derivatives with enhanced selectivity?
Answer:
- Substituent Positioning :
- C3 Substitution : Electron-withdrawing groups (e.g., CN, NO₂) enhance metabolic stability but reduce solubility. 3-Amino analogs improve target affinity (e.g., COX-2 inhibition) but require prodrug strategies .
- C8 Spirocyclic Moieties : Piperidine rings improve blood-brain barrier penetration for CNS targets (e.g., acetylcholinesterase inhibitors) .
- Halogenation : 2-Halo derivatives (e.g., Cl, Br) enable late-stage functionalization via cross-coupling (e.g., Suzuki-Miyaura) .
Q. SAR Table :
| Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| C2 | Methyl | ↑ Metabolic stability | |
| C3 | Cyano vs. Amino | Alters metabolite profile | |
| C7 | Phenyl vs. Nitrile | Modulates π-π stacking in binding |
Basic Question: What computational methods are used to predict the physicochemical properties of this compound?
Answer:
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps (e.g., for protonation site prediction). For imidazopyrazines, N1 is the preferred protonation site, confirmed via X-ray .
- Molecular Dynamics (MD) : Simulate solvation effects and membrane permeability (e.g., using GROMACS with OPLS-AA forcefield).
- LogP Prediction : Tools like ACD/Labs or MOE estimate lipophilicity, critical for bioavailability .
Advanced Question: How can researchers address low yields in spirocyclic imidazopyrazine synthesis?
Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., diglyme) enhance microwave-assisted reaction efficiency by improving dielectric heating .
- Catalyst Screening : Cu(I)/Cu(II) catalysts (e.g., CuI with 1,10-phenanthroline) improve oxidative cyclization yields from 45% to 78% .
- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions in multicomponent systems .
Case Study : Replacing conventional heating with microwave irradiation increased yields of tetrahydroimidazopyridines from 51% to 80% .
Basic Question: What are the primary biological targets of imidazo[1,2-a]pyrazine derivatives?
Answer:
- Enzyme Inhibition :
- Antimicrobial Activity : Thiadiazolo-pyrimidine hybrids display MIC values of 4–16 µg/mL against Gram-positive pathogens .
Advanced Question: What strategies mitigate off-target effects in imidazopyrazine-based drug candidates?
Answer:
- Prodrug Design : Mask reactive groups (e.g., convert cyano to thiocyanate) to reduce hepatic toxicity .
- Selective Functionalization : Introduce bulky substituents (e.g., 4-nitrophenyl) to sterically block non-target binding pockets .
- Pharmacophore Refinement : Use molecular docking (e.g., AutoDock Vina) to eliminate moieties with high affinity for hERG or CYP450 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
